1-Arylmethylpyrrolidin-2-yl ethanol amine
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Overview
Description
1-arylmethylpyrrolidin-2-yl ethanol amine is a synthetic organic compound known for its diverse applications in pharmacology and medicinal chemistry. It is characterized by a pyrrolidine ring attached to an ethanol amine group, with an arylmethyl substituent. This compound has been studied for its potential as a calcium-sensing receptor antagonist, making it a valuable molecule in the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-arylmethylpyrrolidin-2-yl ethanol amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.
Introduction of the Aryl Group: The arylmethyl group is introduced via a nucleophilic substitution reaction, where an aryl halide reacts with the pyrrolidine derivative.
Attachment of the Ethanol Amine Group: The final step involves the reaction of the intermediate compound with ethanol amine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-arylmethylpyrrolidin-2-yl ethanol amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aryl or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
1-arylmethylpyrrolidin-2-yl ethanol amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly calcium-sensing receptors.
Medicine: It has potential therapeutic applications as a calcium-sensing receptor antagonist, which could be useful in treating conditions like osteoporosis and hyperparathyroidism.
Industry: The compound is utilized in the development of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of 1-arylmethylpyrrolidin-2-yl ethanol amine involves its interaction with calcium-sensing receptors. By antagonizing these receptors, the compound can modulate calcium levels in the body, which is crucial for various physiological processes. The molecular targets include the calcium-sensing receptors on the surface of cells, and the pathways involved are related to calcium homeostasis and signaling .
Comparison with Similar Compounds
Similar Compounds
NPS-2143: Another calcium-sensing receptor antagonist with similar potency.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring that exhibit similar biological activities.
Uniqueness
1-arylmethylpyrrolidin-2-yl ethanol amine is unique due to its specific structure, which allows for effective antagonism of calcium-sensing receptors. Its combination of a pyrrolidine ring, arylmethyl group, and ethanol amine moiety provides distinct pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C26H31N3OS |
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Molecular Weight |
433.6 g/mol |
IUPAC Name |
3-[[(2R)-2-[(1R)-2-[[1-(1-benzothiophen-2-yl)-2-methylpropan-2-yl]amino]-1-hydroxyethyl]pyrrolidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C26H31N3OS/c1-26(2,15-22-14-21-9-3-4-11-25(21)31-22)28-17-24(30)23-10-6-12-29(23)18-20-8-5-7-19(13-20)16-27/h3-5,7-9,11,13-14,23-24,28,30H,6,10,12,15,17-18H2,1-2H3/t23-,24-/m1/s1 |
InChI Key |
HCLQARMRCPEALF-DNQXCXABSA-N |
Isomeric SMILES |
CC(C)(CC1=CC2=CC=CC=C2S1)NC[C@H]([C@H]3CCCN3CC4=CC(=CC=C4)C#N)O |
Canonical SMILES |
CC(C)(CC1=CC2=CC=CC=C2S1)NCC(C3CCCN3CC4=CC(=CC=C4)C#N)O |
Origin of Product |
United States |
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